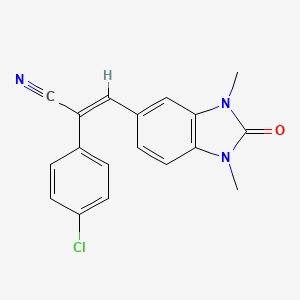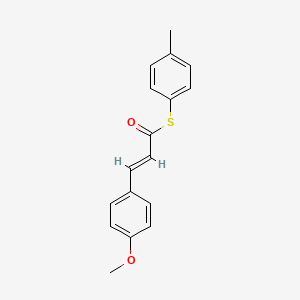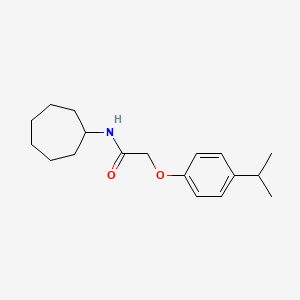
methyl 1-(4-ethylphenyl)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 1-(4-ethylphenyl)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate, also known as MEPE, is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. MEPE is a pyrrole-based compound that is synthesized using a specific method and has a unique mechanism of action that makes it useful in various research applications. In
Wirkmechanismus
Methyl 1-(4-ethylphenyl)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate exerts its effects by inhibiting the activity of specific enzymes and proteins involved in various biological processes. It has been shown to inhibit the activity of cyclooxygenase (COX) and inducible nitric oxide synthase (iNOS), which are involved in the production of inflammatory mediators. This compound has also been found to inhibit the activity of DNA topoisomerase II, an enzyme involved in DNA replication and repair. This inhibition can lead to DNA damage and cell death in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been found to reduce the production of inflammatory mediators such as nitric oxide and prostaglandins. This compound has also been shown to induce apoptosis in cancer cells by activating specific signaling pathways. In addition, this compound has been found to have antibacterial activity against certain strains of bacteria.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using methyl 1-(4-ethylphenyl)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate in lab experiments is its unique mechanism of action, which makes it useful in various research applications. This compound is also relatively easy to synthesize in the lab, making it readily available for research purposes. However, one limitation of using this compound in lab experiments is its potential toxicity, which requires careful handling and disposal.
Zukünftige Richtungen
There are several future directions for research on methyl 1-(4-ethylphenyl)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate. One potential direction is to explore its potential as a therapeutic agent for various diseases such as cancer and inflammatory disorders. Another direction is to investigate the structure-activity relationship of this compound and its analogs to identify compounds with improved efficacy and reduced toxicity. Furthermore, the antibacterial activity of this compound can be further explored to develop new antibiotics.
Synthesemethoden
Methyl 1-(4-ethylphenyl)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate is synthesized using a multistep process that involves the reaction of 4-ethylphenylacetic acid with methyl acetoacetate in the presence of a base catalyst to form an intermediate compound. This intermediate compound is then reacted with a pyrrole derivative to form this compound. The synthesis process is complex and requires careful control of reaction conditions to obtain high yields of pure this compound.
Wissenschaftliche Forschungsanwendungen
Methyl 1-(4-ethylphenyl)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate has been found to have potential applications in various scientific research fields such as medicinal chemistry, pharmacology, and biochemistry. It has been studied for its anti-inflammatory, anti-cancer, and anti-bacterial properties. This compound has also been shown to inhibit the production of nitric oxide and prostaglandins, which are involved in the inflammatory response. In addition, this compound has been found to induce apoptosis in cancer cells, making it a potential candidate for cancer therapy.
Eigenschaften
IUPAC Name |
methyl 1-(4-ethylphenyl)-5-methyl-2-oxo-3H-pyrrole-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO3/c1-4-11-5-7-12(8-6-11)16-10(2)13(9-14(16)17)15(18)19-3/h5-8H,4,9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAXXANNPAQOZNA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)N2C(=C(CC2=O)C(=O)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![methyl 4-methyl-3-[(4-methyl-3-nitrobenzoyl)amino]benzoate](/img/structure/B5766904.png)
![1-[(4-methoxyphenyl)sulfonyl]-4-(4-methylbenzoyl)piperazine](/img/structure/B5766909.png)

![4-(4-benzyl-1-piperazinyl)-1-(2-chlorobenzyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B5766928.png)
![N'-[3-bromo-4-(dimethylamino)benzylidene]-2-[(4-nitrobenzyl)thio]acetohydrazide](/img/structure/B5766939.png)




![10-(4-morpholinylmethyl)-2,3,6,7-tetrahydro-1H,5H,11H-pyrano[2,3-f]pyrido[3,2,1-ij]quinolin-11-one](/img/structure/B5766980.png)



![N-(2,5-dimethoxyphenyl)-2-[(1-methyl-1H-pyrazol-3-yl)carbonyl]hydrazinecarboxamide](/img/structure/B5767009.png)